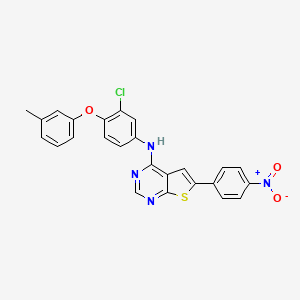
H-DL-Pyr-Thr-xiHyp-Gly-Cys(1)-Cys(2)-Trp-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Arg-Cys(2)-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “H-DL-Pyr-Thr-xiHyp-Gly-Cys(1)-Cys(2)-Trp-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Arg-Cys(2)-NH2” is a synthetic peptide composed of various amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide may have unique properties due to its specific sequence and structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-DL-Pyr-Thr-xiHyp-Gly-Cys(1)-Cys(2)-Trp-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Arg-Cys(2)-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: Releasing the peptide from the resin and removing side-chain protecting groups using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for efficient and high-yield production.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking disulfide bonds to yield free thiol groups.
Substitution: Modifying side chains of amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
Oxidation: Disulfide-bonded peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered side chains.
Applications De Recherche Scientifique
Peptides like “H-DL-Pyr-Thr-xiHyp-Gly-Cys(1)-Cys(2)-Trp-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Arg-Cys(2)-NH2” have diverse applications in scientific research:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating peptide interactions with proteins and cell membranes.
Medicine: Developing peptide-based drugs for various diseases.
Industry: Creating peptide-based materials and sensors.
Mécanisme D'action
The mechanism of action of peptides depends on their sequence and structure. They may interact with specific molecular targets, such as receptors or enzymes, to exert their effects. The pathways involved can include signal transduction, enzyme inhibition, or modulation of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-DL-Pyr-Thr-xiHyp-Gly-Cys(1)-Cys(2)-Trp-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Arg-Cys(2)-NH2: A synthetic peptide with a unique sequence.
Other Peptides: Similar peptides with variations in amino acid sequences.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which may confer unique biological activities and properties compared to other peptides.
Propriétés
Formule moléculaire |
C71H103N25O20S4 |
|---|---|
Poids moléculaire |
1755.0 g/mol |
Nom IUPAC |
(1R,6R,9S,12S,15S,21R,24S,27S,33S,36S,41R)-15-(4-aminobutyl)-12-(2-amino-2-oxoethyl)-9-(3-carbamimidamidopropyl)-41-[[2-[[(2S)-4-hydroxy-1-[(2S,3R)-3-hydroxy-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-33-(1H-imidazol-4-ylmethyl)-36-(1H-indol-3-ylmethyl)-24-methyl-8,11,14,17,20,23,26,32,35,38,40-undecaoxo-3,4,43,44-tetrathia-7,10,13,16,19,22,25,31,34,37,39-undecazatricyclo[19.17.7.027,31]pentatetracontane-6-carboxamide |
InChI |
InChI=1S/C71H103N25O20S4/c1-33-58(104)92-47-29-118-119-30-48(86-55(102)26-81-67(113)51-21-37(98)27-96(51)70(116)56(34(2)97)94-62(108)42-14-15-53(100)84-42)65(111)93-49(66(112)88-43(19-35-23-79-39-10-4-3-9-38(35)39)63(109)90-45(20-36-24-77-32-82-36)69(115)95-18-8-13-50(95)68(114)83-33)31-120-117-28-46(57(74)103)91-61(107)41(12-7-17-78-71(75)76)87-64(110)44(22-52(73)99)89-60(106)40(11-5-6-16-72)85-54(101)25-80-59(47)105/h3-4,9-10,23-24,32-34,37,40-51,56,79,97-98H,5-8,11-22,25-31,72H2,1-2H3,(H2,73,99)(H2,74,103)(H,77,82)(H,80,105)(H,81,113)(H,83,114)(H,84,100)(H,85,101)(H,86,102)(H,87,110)(H,88,112)(H,89,106)(H,90,109)(H,91,107)(H,92,104)(H,93,111)(H,94,108)(H4,75,76,78)/t33-,34+,37?,40-,41-,42?,43-,44-,45-,46-,47-,48-,49-,50-,51-,56-/m0/s1 |
Clé InChI |
OVGWJAPVCSMQOB-UKQKOMOBSA-N |
SMILES isomérique |
C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC2=O)CCCCN)CC(=O)N)CCCNC(=N)N)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)CC4=CNC=N4)CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)[C@@H]7CC(CN7C(=O)[C@H]([C@@H](C)O)NC(=O)C8CCC(=O)N8)O |
SMILES canonique |
CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCCN)CC(=O)N)CCCNC(=N)N)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)CC4=CNC=N4)CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C7CC(CN7C(=O)C(C(C)O)NC(=O)C8CCC(=O)N8)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


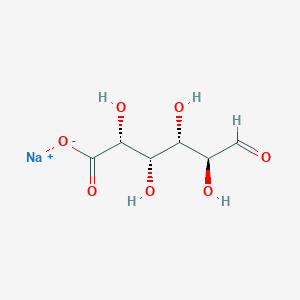
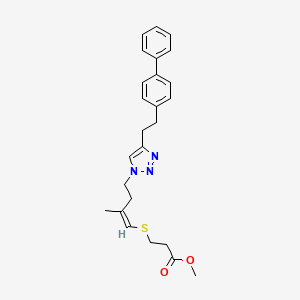

![1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea](/img/structure/B12373624.png)
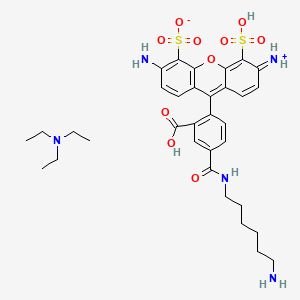
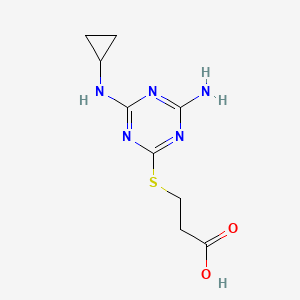
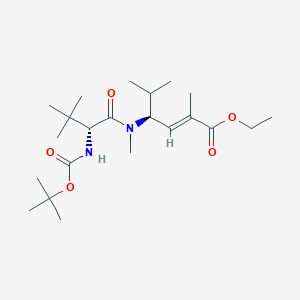
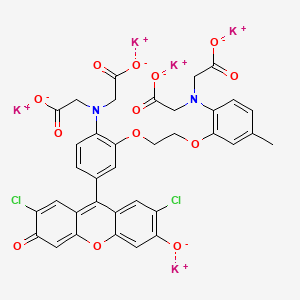


![methyl (1R,9S,11S,14E,15S,17S,19R)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12373661.png)
![4-[[(2R)-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-yl]oxy]-4-oxobutanoic acid](/img/structure/B12373665.png)
